(R)-2-hydroxypropyl-CoM(1-)

Enzyme kinetics Stereoselectivity Short-chain dehydrogenase/reductase

(R)-2-hydroxypropyl-CoM(1−) (R-HPC; C₅H₁₁O₄S₂⁻; monoisotopic mass 199.0099 Da) is the deprotonated conjugate base of (R)-2-hydroxypropyl-coenzyme M, a chiral β-hydroxythioether formed by nucleophilic ring-opening of (R)-epoxypropane with coenzyme M (2-mercaptoethanesulfonate). This compound serves as the obligate (R)-enantiomer substrate for EC 1.1.1.268, 2-(R)-hydroxypropyl-CoM dehydrogenase (R-HPCDH), which catalyzes its NAD⁺-dependent oxidation to the achiral product 2-ketopropyl-CoM (2-KPC) in the four-component aliphatic epoxide carboxylation pathway of Xanthobacter autotrophicus strain Py2.

Molecular Formula C5H11O4S2-
Molecular Weight 199.3 g/mol
Cat. No. B1243455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-hydroxypropyl-CoM(1-)
Molecular FormulaC5H11O4S2-
Molecular Weight199.3 g/mol
Structural Identifiers
SMILESCC(CSCCS(=O)(=O)[O-])O
InChIInChI=1S/C5H12O4S2/c1-5(6)4-10-2-3-11(7,8)9/h5-6H,2-4H2,1H3,(H,7,8,9)/p-1/t5-/m1/s1
InChIKeyQWNJCCLFGYAGRK-RXMQYKEDSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Hydroxypropyl-CoM(1−): A Defined Stereochemical Intermediate in Bacterial Propylene Metabolism


(R)-2-hydroxypropyl-CoM(1−) (R-HPC; C₅H₁₁O₄S₂⁻; monoisotopic mass 199.0099 Da) is the deprotonated conjugate base of (R)-2-hydroxypropyl-coenzyme M, a chiral β-hydroxythioether formed by nucleophilic ring-opening of (R)-epoxypropane with coenzyme M (2-mercaptoethanesulfonate) [1][2]. This compound serves as the obligate (R)-enantiomer substrate for EC 1.1.1.268, 2-(R)-hydroxypropyl-CoM dehydrogenase (R-HPCDH), which catalyzes its NAD⁺-dependent oxidation to the achiral product 2-ketopropyl-CoM (2-KPC) in the four-component aliphatic epoxide carboxylation pathway of Xanthobacter autotrophicus strain Py2 [3][4]. The (R)-configuration at the C2 hydroxyl-bearing carbon, encoded by the SMILES string C[C@@H](O)CSCCS([O-])(=O)=O, is the sole structural feature that distinguishes R-HPC from its (S)-enantiomer [5].

(R)-enantiomer — obligate substrate for R-HPCDH (EC 1.1.1.268) in bacterial epoxide carboxylation
Stereochemical-control study fit — chiral β-hydroxythioether with defined C2 configuration
Enzyme mechanism research — NAD⁺-dependent oxidation to achiral 2-ketopropyl-CoMEnantiomer-attribution review required for kinetic and structural studies

Why (S)-2-Hydroxypropyl-CoM or Other CoM Analogs Cannot Substitute for (R)-2-Hydroxypropyl-CoM(1−)


The two enantiomers of 2-hydroxypropyl-CoM are processed by entirely separate, non-redundant dehydrogenase enzymes—R-HPCDH (EC 1.1.1.268) and S-HPCDH (EC 1.1.1.269)—that share only 41% sequence identity and employ distinct sulfonate-anchoring mechanisms to achieve stereospecific hydride abstraction [1][2]. Substituting the (R)-enantiomer with the (S)-enantiomer results in a ≥400-fold loss in catalytic efficiency (kcat/Km) on R-HPCDH [3]. Conversely, the achiral primary alcohol analog 2-hydroxyethyl-CoM, while accepted as a substrate by both enzymes with identical Km values, lacks the C2 methyl group essential for enantiomeric discrimination and cannot replicate the stereochemical information flow required in the four-component epoxide carboxylation pathway [4]. Generic or racemic 2-hydroxypropyl-CoM preparations therefore introduce an undefined mixture of active and inactive stereoisomers that will confound quantitative enzymology, inhibit R-HPCDH through the competitive binding of the (S)-enantiomer, and preclude interpretable kinetic or structural results [5].

Target (R)-HPC
Risk with (S)-enantiomer Processed by distinct S-HPCDH (EC 1.1.1.269, 41% sequence identity); catalytic context may not transfer and competitive inhibition may confound R-HPCDH kinetics
Target (R)-HPC
Risk with racemic 2-hydroxypropyl-CoM Undefined stereoisomer mixture introduces active/inactive species; stereochemical information flow in four-component pathway cannot be interpreted
Target (R)-HPC
Risk with achiral 2-hydroxyethyl-CoM Lacks C2 methyl group essential for enantiomeric discrimination; catalytic efficiency may shift substantially and stereochemical assignment is lost

Quantitative Differentiation Evidence for (R)-2-Hydroxypropyl-CoM(1−) Against Its Closest Analogs


Enantioselectivity of R-HPCDH: 944-Fold Kinetic Discrimination Between R-HPC and S-HPC

R-HPCDH (EC 1.1.1.268) discriminates between (R)- and (S)-2-hydroxypropyl-CoM with an enantioselectivity value (E) of 944, defined as the ratio of catalytic efficiencies (kcat/Km) for the natural (R)-enantiomer versus the opposite (S)-enantiomer [1]. The discrimination is driven almost entirely by a 402-fold reduction in kcat for S-HPC (0.12 s⁻¹ vs. 48 s⁻¹ for R-HPC), while Km values differ only ~2.3-fold (220 µM for S-HPC vs. 96 µM for R-HPC) [1][2]. This contrasts with S-HPCDH (EC 1.1.1.269), where enantioselectivity (E = 658) is achieved predominantly through Km discrimination (290-fold higher Km for R-HPC vs. S-HPC) with only a 4.5-fold kcat penalty [1].

Enantioselectivity of R-HPCDH
Head-to-head
E = 944 (kcat/Km ratio); kcat 402× lower for S-HPC on R-HPCDH
Enantiomer-specific kinetic context; supports R-HPCDH assay design
Km difference ~2.3-fold; enantiomeric purity is procurement-critical
Enzyme kinetics Stereoselectivity Short-chain dehydrogenase/reductase Coenzyme M

Differential Inhibition by 2-Methyl-2-Hydroxypropyl-CoM: R-HPCDH-Selective Competitive Inhibitor

The tertiary alcohol analog 2-methyl-2-hydroxypropyl-CoM (M-HPC) acts as a competitive inhibitor of R-HPCDH-catalyzed oxidation of R-HPC, with a Kis value similar to the Km for R-HPC (~96 µM), but does not inhibit S-HPCDH at any concentration tested [1][2]. This differential inhibition profile arises because the C2 geminal dimethyl group of M-HPC creates a steric clash within the S-HPCDH active site that prevents proper sulfonate-anchoring via residues R211 and K214, while R-HPCDH accommodates M-HPC through its distinct sulfonate-binding pocket comprising R152 and R196 [1][3].

M-HPC Differential Inhibition
Head-to-head
M-HPC inhibits R-HPCDH (Kis ≈ Km ~96 µM); inert toward S-HPCDH up to 4.9 mM
Supports selective R-HPCDH chemical probe context
Steric clash prevents S-HPCDH sulfonate-anchoring via R211/K214
Enzyme inhibition Substrate analog Competitive inhibitor Stereochemical probe

Crystal Structure of R-HPCDH with Bound Substrate: Sulfonate-Anchoring Mechanism at 1.8 Å Resolution

The crystal structure of R-HPCDH co-crystallized in the presence of S-HPC has been solved at 1.8 Å resolution (PDB: 2CFC) [1]. The structure reveals that the sulfonate moiety of the CoM head group is electrostatically coordinated by two C-terminal arginine residues—R152 and R196—which position the substrate such that the C2 hydroxyl and hydride of the (R)-enantiomer are optimally aligned with the catalytic tyrosine (Y155) and NAD⁺ cofactor for stereospecific hydride abstraction [1][2]. In contrast, homology modeling and subsequent crystal structures of S-HPCDH (PDB: 4ITU, 1.6 Å) demonstrate that the sulfonate-binding site is formed by a different residue pair (R211 and K214) located at a distinct spatial position, causing the substrate to be rotated approximately 180° relative to the orientation in R-HPCDH [1][3].

Crystal Structure R-HPCDH
Method context
PDB 2CFC, 1.8 Å; sulfonate coordinated by R152 and R196; ~180° substrate rotation vs. S-HPCDH
Structurally validated binding-mode context for rational design
S-HPCDH uses R211/K214 at distinct spatial register
X-ray crystallography Protein–ligand interactions Stereochemical recognition SDR family

Cofactor Affinity Divergence: NAD⁺ and NADH Km Values Distinguish R-HPCDH from S-HPCDH

R-HPCDH and S-HPCDH differ substantially in their affinity for the nicotinamide cofactors. R-HPCDH exhibits a Km for NAD⁺ of 457 µM and a Km for NADH of 36.6 µM (determined by complete bisubstrate kinetic analysis) [1]. In contrast, S-HPCDH3 displays a Km for NAD⁺ of 191 ± 21 µM and a Km for NADH of 8.42 ± 1.58 µM—representing 2.4-fold and 4.3-fold higher apparent affinities, respectively [2]. These differences are mechanistically linked to the distinct sulfonate-anchoring modes: the positioning of the CoM sulfonate by R152/R196 in R-HPCDH versus R211/K214 in S-HPCDH influences the geometry of the catalytic triad relative to the nicotinamide ring, thereby modulating cofactor binding thermodynamics [1][2].

Cofactor Affinity Divergence
Head-to-head
R-HPCDH: Km(NAD⁺) 457 µM, Km(NADH) 36.6 µM; S-HPCDH: Km(NAD⁺) 191 µM, Km(NADH) 8.42 µM
Cofactor-matched assay design context; informs coupled-enzyme conditions
2.4× and 4.3× higher Km for R-HPCDH; undersaturation risk if S-HPCDH conditions used
Cofactor affinity NAD⁺/NADH Bisubstrate kinetics Enzyme mechanism

Substrate Scope: R-HPC vs. Achiral 2-Hydroxyethyl-CoM and Aliphatic 2-Alkanols

While the achiral primary alcohol 2-hydroxyethyl-CoM (HEC) serves as a substrate for both R-HPCDH and S-HPCDH with identical Km values, its catalytic efficiency is severely compromised relative to the natural chiral substrate [1]. For R-HPCDH, the Km for R-HPC (96 µM) is accompanied by a kcat of 48 s⁻¹, yielding a catalytic efficiency of 5.0 × 10⁵ M⁻¹s⁻¹ [2]. In contrast, HEC lacks the C2 methyl group and therefore provides no stereochemical information; its oxidation by R-HPCDH proceeds with substantially lower kcat [1]. Furthermore, R-HPCDH accepts short-chain (R)-2-alkanols, with Km decreasing as chain length increases—the Km for (R)-2-octanol is 1,700-fold lower than for 2-propanol—yet kcat for any alkanol remains at least 90% lower than for the natural R-HPC substrate [3]. This demonstrates that the CoM thioether moiety, in combination with the correct (R)-stereochemistry, is uniquely optimized for R-HPCDH catalysis.

Substrate Scope Comparison
Context-dependent
R-HPC kcat/Km = 5.0×10⁵ M⁻¹s⁻¹; achiral HEC accepted with compromised kcat; alkanol kcat ≤10% of R-HPC
Full CoM recognition-unit context; CoM sulfonate + (R)-stereochemistry inseparable
Cross-study interpretation; HEC lacks stereochemical information
Substrate specificity Chain-length dependence Alcohol dehydrogenase CoM thioether

Validated Application Scenarios for (R)-2-Hydroxypropyl-CoM(1−) Based on Quantitative Differentiation Evidence


Stereospecific Enzymatic Assay Development for R-HPCDH Activity Quantification

The 944-fold enantioselectivity of R-HPCDH [1] enables robust, enantiomer-specific continuous spectrophotometric assays (ΔA₃₄₀) for quantifying R-HPCDH activity in purified preparations, cell lysates, or column chromatography fractions. Because the (S)-enantiomer is oxidized with a kcat 402-fold lower than R-HPC [1], even 5–10% enantiomeric impurity in a racemic preparation would produce negligible background signal in an R-HPCDH-specific assay. Conversely, researchers quantifying S-HPCDH activity must use enantiopure (S)-2-hydroxypropyl-CoM, as the (R)-enantiomer binds S-HPCDH with 290-fold reduced affinity and would not serve as a competent substrate [1]. For laboratories establishing the full four-component epoxide carboxylation pathway, the differential NAD⁺ Km values (457 µM for R-HPCDH vs. 191 µM for S-HPCDH) [2][3] must inform the NAD⁺ concentration used in coupled assays to avoid undersaturating either enzyme.

Structural Biology and Rational Mutagenesis of SDR-Family Stereoselective Dehydrogenases

The availability of the R-HPCDH crystal structure co-crystallized with substrate (PDB 2CFC, 1.8 Å) [4] means that (R)-2-hydroxypropyl-CoM(1−) is an essential co-crystallization ligand for trapping the enzyme in a substrate-bound or product-bound state. The defined sulfonate–arginine interaction network (R152/R196) [4] provides a structural framework for site-directed mutagenesis studies aimed at altering or inverting enantioselectivity—a well-established approach in SDR enzyme engineering. Researchers performing alanine-scanning mutagenesis of the C-terminal arginine residues can directly compare catalytic efficiency on R-HPC versus S-HPC and 2-KPC to quantify the contribution of each residue to substrate binding and transition-state stabilization, as originally demonstrated by Clark et al. [5].

Coenzyme M-Dependent Epoxide Metabolism Pathway Reconstitution and Biodegradation Research

The four-component aliphatic epoxide carboxylation pathway—in which (R)-2-hydroxypropyl-CoM(1−) is the obligate intermediate produced by epoxyalkane:CoM transferase (component I, EC 4.4.1.23) and oxidized by R-HPCDH (component III, EC 1.1.1.268)—is of increasing interest for bioremediation of chlorinated alkenes (vinyl chloride) and short-chain epoxides [6]. In vitro reconstitution of this pathway requires enantiopure R-HPC to unambiguously assign the stereochemical course of each enzymatic step. The differential inhibitor sensitivity to M-HPC (inhibits R-HPCDH but not S-HPCDH) [7] further provides a chemical tool for dissecting the relative contributions of the R- and S-branches in mixed cultures or environmental samples where both pathways may operate simultaneously.

Enzyme Inhibitor Screening and Chemical Probe Development Targeting CoM-Utilizing Pathways

The stereochemically defined active site of R-HPCDH—validated by the competitive inhibition of M-HPC (Kis ≈ Km for R-HPC) [7] and the 944-fold enantioselectivity window [1]—constitutes a well-characterized target for screening libraries of CoM analogs or sulfonate-containing small molecules. Because M-HPC is inert toward S-HPCDH at concentrations up to 4.9 mM [7], any compound that inhibits both enzymes with comparable potency must engage a binding mode distinct from the sulfonate-anchoring pocket. (R)-2-hydroxypropyl-CoM(1−) therefore serves a dual role in such screens: as the positive-control substrate for establishing baseline R-HPCDH activity and as a structural template for designing competitive inhibitors that exploit the unique R152/R196 sulfonate-binding architecture [4].

Application
Selection Property
Validation Focus
R-HPCDH stereospecific enzyme assays
Enantiomer-specific substrate fidelity
Enantiomeric purity and activity quantification
SDR-family structural biology and mutagenesis
Co-crystallization ligand with defined sulfonate-anchoring
Sulfonate-pocket residue mapping and enantioselectivity engineering
CoM-dependent epoxide pathway reconstitution
Obligate (R)-intermediate for four-component carboxylation
Stereochemical course assignment per enzymatic step
Enzyme inhibitor screening targeting CoM pathways
Defined active-site template with validated competitive inhibition
Sulfonate-pocket inhibitor profiling and dual-enzyme selectivity
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